molecular formula C12H10F3N3O3 B1422085 5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326882-74-9

5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1422085
M. Wt: 301.22 g/mol
InChI Key: XGHUDCPCADPUCA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group would add electron-withdrawing character, and the triazole ring and carboxylic acid group could potentially form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, while the carboxylic acid group could allow it to form hydrogen bonds .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, similar to other 1,2,3-triazole derivatives, has been studied for its synthesis and structural properties. For instance, research has explored the synthesis of triazole derivatives and their structural elucidation using techniques like X-ray diffraction and quantum-chemical calculations. Such studies are crucial for understanding the compound's molecular structure and properties (Shtabova et al., 2005).

Chemical Properties and Reactions

  • The chemical reactivity and properties of triazole derivatives, including 5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, have been a subject of interest. Research has focused on the reaction mechanisms of these compounds, such as their ability to undergo nitration, alkylation, and conversion into different functional groups. This knowledge is pivotal for utilizing these compounds in various synthetic applications (Pokhodylo & Obushak, 2022).

Applications in Synthesis of Other Compounds

  • Triazole derivatives, including 5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, are important intermediates in the synthesis of various drugs and biologically active compounds. Studies have shown methods for synthesizing such derivatives, highlighting their importance as intermediates in the pharmaceutical industry (Liu et al., 2015).

Potential Biological Activity

  • The biological activity of 1,2,3-triazole derivatives is another area of significant research interest. Studies have evaluated their antibacterial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents. Such research is crucial for the discovery of new drugs and treatments (Nagaraj et al., 2018).

properties

IUPAC Name

5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3/c1-21-6-9-10(11(19)20)16-17-18(9)8-4-2-7(3-5-8)12(13,14)15/h2-5H,6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHUDCPCADPUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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